(5-Methylthiophen-2-yl)methanethiol
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Overview
Description
(5-Methylthiophen-2-yl)methanethiol is a sulfur-containing heterocyclic compound with the molecular formula C6H8S2. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-methylthiophene-2-carboxaldehyde with a thiol reagent under suitable conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production methods for (5-Methylthiophen-2-yl)methanethiol are not well-documented in the literature. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methylthiophen-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkyl or acyl derivatives .
Scientific Research Applications
(5-Methylthiophen-2-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methylthiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the methyl and thiol groups.
2-Methylthiophene: A derivative with a methyl group at the 2-position but no thiol group.
Thiophenol: A compound with a thiol group attached directly to the thiophene ring.
Uniqueness
(5-Methylthiophen-2-yl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H8S2 |
---|---|
Molecular Weight |
144.3 g/mol |
IUPAC Name |
(5-methylthiophen-2-yl)methanethiol |
InChI |
InChI=1S/C6H8S2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3 |
InChI Key |
VAZXIFBACHWZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CS |
Origin of Product |
United States |
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